

Application Note and Protocols: Lurbinectedind3 in Drug Metabolism and Pharmacokinetic (DMPK) Assays

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Compound of Interest		
Compound Name:	Lurbinectedin-d3	
Cat. No.:	B8198293	Get Quote

Introduction

Lurbinectedin is a potent anti-neoplastic agent approved for treating metastatic small-cell lung cancer (SCLC) that has progressed after platinum-based chemotherapy.[1] It functions as a selective inhibitor of active transcription in cancer cells by binding covalently to guanine residues in the DNA minor groove, which ultimately leads to double-strand DNA breaks and cell death.[2][3] Understanding the drug metabolism and pharmacokinetic (DMPK) profile of Lurbinectedin is critical for optimizing its therapeutic use and ensuring patient safety.

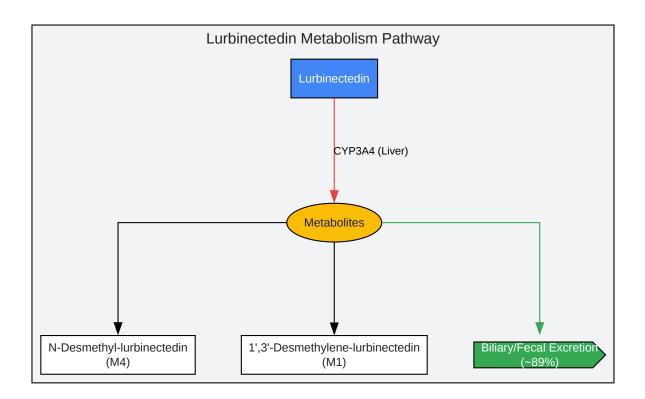
Lurbinectedin-d3, a deuterium-labeled stable isotope of Lurbinectedin, serves as an essential tool in these investigations.[4] It is primarily used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis.[5] The use of a stable isotope-labeled internal standard (SIL-IS) like **Lurbinectedin-d3** is the gold standard for quantitative bioanalysis, as it co-elutes with the analyte and experiences similar matrix effects and extraction efficiencies, thereby providing the highest accuracy and precision.[6][7]

This document provides detailed protocols and data for key DMPK assays involving Lurbinectedin, highlighting the critical role of **Lurbinectedin-d3**.

Lurbinectedin Metabolism and Pharmacokinetics Overview



Lurbinectedin is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4. [1][3] In vitro studies show that in human liver microsomes, 80% of the compound is metabolized within 10 minutes.[1][8] The primary route of excretion is through feces (approximately 89%), with a minor fraction recovered in urine.[1][2] The drug is highly bound (~99%) to plasma proteins, including albumin and α -1-acid glycoprotein.[2][8] The major circulating metabolites identified in patients are N-Desmethyl-lurbinectedin (M4) and 1',3'-Desmethylene-lurbinectedin (also referred to as 1',3'-dihydroxy-lurbinectedin, M1).[8][9]



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Fig 1. Lurbinectedin Metabolism Pathway. Max Width: 760px.

Pharmacokinetic Parameters of Lurbinectedin

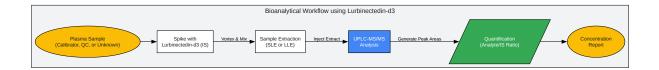
The following table summarizes key pharmacokinetic parameters for Lurbinectedin in humans.



Parameter	Value	Species	Citation
Plasma Protein Binding	~99%	Human	[2][8]
Blood Cell Partitioning	9.8%	Human	[1][8]
Volume of Distribution (Vss)	504 L	Human	[2]
Total Plasma Clearance	~11 L/h	Human	[2][9]
Terminal Half-life	51 hours	Human	[2]
Primary Metabolizing Enzyme	CYP3A4	Human	[1][3][10]
Primary Route of Excretion	Feces (~89%)	Human	[1][2]

Application 1: Quantitative Bioanalysis of Lurbinectedin in Human Plasma

Objective: To accurately quantify the concentration of Lurbinectedin in human plasma samples using UPLC-MS/MS. **Lurbinectedin-d3** is used as the internal standard to correct for variability during sample preparation and analysis.



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Fig 2. Bioanalytical Sample Analysis Workflow. Max Width: 760px.

Protocol: Lurbinectedin Quantification in Plasma

- 1. Materials and Reagents:
- Human plasma (K3-EDTA)
- Lurbinectedin analytical standard
- Lurbinectedin-d3 (Internal Standard)
- Acetonitrile, Methanol, DMSO (HPLC grade)
- · Formic acid, Ammonium acetate
- Supported Liquid Extraction (SLE) cartridges
- UPLC-MS/MS system
- 2. Preparation of Solutions:
- Lurbinectedin Stock Solution: Prepare a 1 mg/mL stock solution in DMSO.
- Lurbinectedin-d3 (IS) Stock Solution: Prepare a 1 mg/mL stock solution in DMSO.[5]
- Lurbinectedin Working Solutions: Serially dilute the stock solution with a suitable solvent (e.g., Acetonitrile:Water 50:50) to prepare calibration standards and quality control (QC) samples.
- IS Working Solution: Prepare a 20 ng/mL working solution of **Lurbinectedin-d3** in an aqueous solution (e.g., DMSO:ammonium acetate 10 mM).[5]
- 3. Sample Preparation (SLE):
- Pipette 100 μL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
- Add 20 μL of the IS working solution (Lurbinectedin-d3) to all samples except for blanks.



- · Vortex for 10 seconds.
- Load the entire sample onto an SLE cartridge and wait 5 minutes.
- Elute the analytes with an appropriate organic solvent (e.g., dichloromethane).
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of mobile phase A.
- 4. UPLC-MS/MS Conditions:
- Column: A suitable C18 column (e.g., Waters Acquity UPLC HSS T3, 1.8 μ m, 2.1 x 50 mm). [11]
- Mobile Phase A: Water with 0.1% Formic Acid.[11]
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[11]
- Flow Rate: 0.5 mL/min.
- Gradient: Develop a gradient to separate Lurbinectedin from endogenous matrix components (e.g., linear gradient from 5% to 95% B over 2-3 minutes).
- Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive ion mode.
- Detection: Use Multiple Reaction Monitoring (MRM). Monitor specific precursor → product ion transitions for Lurbinectedin and Lurbinectedin-d3.
- 5. Data Analysis:
- Integrate the peak areas for both Lurbinectedin and Lurbinectedin-d3.
- Calculate the peak area ratio (Lurbinectedin / Lurbinectedin-d3).
- Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.



• Determine the concentration of Lurbinectedin in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation Parameters

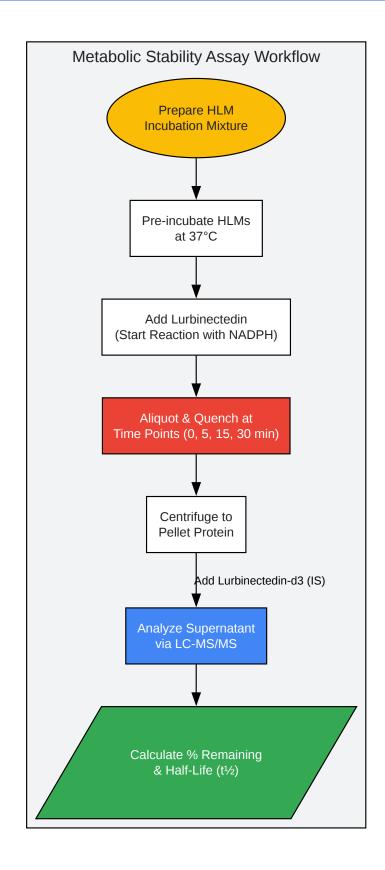
Bioanalytical methods should be validated according to regulatory guidelines.

Validation Parameter	Typical Acceptance Criteria	Example Data (Lurbinectedin)	Citation
Linearity (r²)	≥ 0.99	> 0.99	[12]
Calibration Range	-	0.1 to 50 ng/mL	[12]
Intra-day Precision (%CV)	≤ 15% (≤ 20% at LLOQ)	2.7% to 12.9%	[5]
Inter-day Precision (%CV)	≤ 15% (≤ 20% at LLOQ)	5.1% to 10.7%	[5]
Accuracy (% Bias)	Within ±15% (±20% at LLOQ)	-5% to 6%	[5]
Recovery	Consistent and reproducible	66.4% to 86.6%	[12]

Application 2: In Vitro DMPK Assays A. Metabolic Stability Assay

Objective: To determine the rate at which Lurbinectedin is metabolized by liver enzymes, typically using human liver microsomes (HLMs). This provides an estimate of its intrinsic clearance.[13]





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Fig 3. Metabolic Stability Assay Workflow. Max Width: 760px.



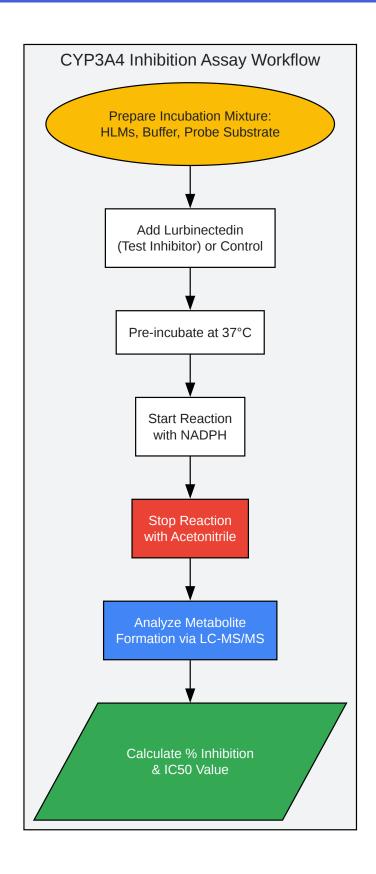
Protocol:

- Prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL), and Lurbinectedin (e.g., 1 μM).
- Pre-warm the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding an NADPH-regenerating system.
- At specified time points (e.g., 0, 5, 10, 15, 30, 60 min), take an aliquot of the reaction mixture.
- Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with **Lurbinectedin-d3** as the internal standard.
- Centrifuge the samples to precipitate proteins.
- Analyze the supernatant using the LC-MS/MS method described above to determine the concentration of Lurbinectedin remaining.
- Plot the natural log of the percentage of Lurbinectedin remaining versus time to determine the elimination rate constant (k). Calculate the half-life ($t\frac{1}{2} = 0.693/k$) and intrinsic clearance.

B. CYP3A4 Inhibition Assay

Objective: To evaluate the potential of Lurbinectedin to inhibit the activity of CYP3A4, its primary metabolizing enzyme. This is crucial for predicting potential drug-drug interactions (DDIs).[10][13]





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Fig 4. CYP3A4 Inhibition Assay Workflow. Max Width: 760px.



Protocol:

- Prepare an incubation mixture containing phosphate buffer (pH 7.4), human liver microsomes, and a CYP3A4-specific probe substrate (e.g., midazolam or testosterone).
- Add varying concentrations of Lurbinectedin (or a known inhibitor like ketoconazole as a positive control) to the mixture.
- Pre-incubate the mixture at 37°C.
- Initiate the reaction by adding an NADPH-regenerating system.
- After a set incubation time (e.g., 10 minutes), terminate the reaction with a quenching solvent (e.g., ice-cold acetonitrile).
- Centrifuge the samples to precipitate proteins.
- Analyze the supernatant by LC-MS/MS to quantify the formation of the probe substrate's metabolite (e.g., 1'-hydroxymidazolam).
- Calculate the percent inhibition at each Lurbinectedin concentration relative to the vehicle control.
- Plot percent inhibition versus Lurbinectedin concentration to determine the IC50 value.

C. Plasma Protein Binding (PPB) Assay

Objective: To determine the fraction of Lurbinectedin bound to plasma proteins, as only the unbound drug is typically pharmacologically active.[14]





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Fig 5. Plasma Protein Binding Workflow. Max Width: 760px.

Protocol (Rapid Equilibrium Dialysis - RED):

- Spike Lurbinectedin into control human plasma.
- Add the spiked plasma to the sample chamber of a RED device insert.
- Add phosphate buffer (pH 7.4) to the buffer chamber of the device.
- Seal the plate and incubate at 37°C on an orbital shaker for a sufficient time to reach equilibrium (e.g., 4-6 hours).
- After incubation, harvest aliquots from both the plasma and buffer chambers.
- To determine the concentration in the plasma chamber, precipitate proteins with acetonitrile containing **Lurbinectedin-d3** (IS).
- To determine the concentration in the buffer chamber, add an equal volume of blank plasma, then precipitate with acetonitrile containing the IS (to ensure matrix matching).
- Analyze all samples by LC-MS/MS.
- Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.



Conclusion

The DMPK profiling of Lurbinectedin is essential for its clinical development and safe administration. **Lurbinectedin-d3** is an indispensable tool for these studies, enabling robust and accurate quantification in complex biological matrices. The protocols outlined in this application note provide a framework for researchers to conduct key in vitro and bioanalytical assays, leading to a comprehensive understanding of Lurbinectedin's absorption, distribution, metabolism, and excretion characteristics.

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